N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide
Description
The exact mass of the compound this compound is 348.07799279 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-12-3-2-4-13(9-12)18-24(20,21)14-5-6-15-16(10-14)23-8-7-22-15/h2-6,9-10,18H,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHARSGJODOHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability. On the other hand, the inhibition of lipoxygenase disrupts the synthesis of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The compound affects the cholinergic and leukotriene pathways. By inhibiting cholinesterase, it enhances cholinergic transmission, which can have various effects on the body, including improved cognition. The inhibition of lipoxygenase disrupts the leukotriene pathway, reducing inflammation.
Result of Action
The inhibition of cholinesterase and lipoxygenase by this compound can lead to enhanced cognitive function and reduced inflammation, respectively. These effects make the compound a potential therapeutic agent for conditions like Alzheimer’s disease.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound. For instance, the synthesis of the compound involves reactions under dynamic pH control. Additionally, factors like the presence of other medications in the body can also affect the compound’s action through drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
